Isopropyl 3-nitro-p-toluate Isopropyl 3-nitro-p-toluate
Brand Name: Vulcanchem
CAS No.: 22913-12-8
VCID: VC7960495
InChI: InChI=1S/C11H13NO4/c1-7(2)16-11(13)9-5-4-8(3)10(6-9)12(14)15/h4-7H,1-3H3
SMILES: CC1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-]
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

Isopropyl 3-nitro-p-toluate

CAS No.: 22913-12-8

Cat. No.: VC7960495

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 3-nitro-p-toluate - 22913-12-8

Specification

CAS No. 22913-12-8
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name propan-2-yl 4-methyl-3-nitrobenzoate
Standard InChI InChI=1S/C11H13NO4/c1-7(2)16-11(13)9-5-4-8(3)10(6-9)12(14)15/h4-7H,1-3H3
Standard InChI Key RRJBUFUVPLLLJD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isopropyl 3-nitro-p-toluate is systematically named propan-2-yl 4-methyl-3-nitrobenzoate, reflecting its isopropyl ester group, methyl substituent at the benzene ring’s para position, and nitro group at the meta position . Alternative synonyms include isopropyl 4-methyl-3-nitrobenzoate and EINECS 245-320-3. Its SMILES notation (CC1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-]\text{CC1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-]}) and InChIKey (RRJBUFUVPLLLJD-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectra, including 1H^1\text{H} NMR, have been recorded for this compound, revealing characteristic shifts for aromatic protons and the isopropyl moiety . Quantum mechanical calculations predict a planar aromatic ring system with the nitro group inducing electron-withdrawing effects, influencing reactivity in substitution reactions. The molecule’s 3D conformation, accessible via PubChem’s interactive model, shows minimal steric hindrance, favoring interactions in catalytic or binding environments .

Table 1: Key Physicochemical Properties of Isopropyl 3-Nitro-p-Toluate

PropertyValueSource
Molecular Weight223.22 g/mol
XLogP33.1
Hydrogen Bond Acceptors4
Rotatable Bonds3
Exact Mass223.08445790 Da

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via esterification of 4-methyl-3-nitrobenzoic acid with isopropanol under acidic catalysis. Alternative routes involve nitration of preformed isopropyl p-toluate, though regioselectivity challenges necessitate careful control of reaction conditions to avoid para-nitro byproducts.

Scalability and Purification

Industrial-scale production employs continuous-flow reactors to enhance yield and reduce energy consumption. Purification via fractional distillation or recrystallization from ethanol-water mixtures achieves >98% purity, as verified by high-performance liquid chromatography (HPLC) .

Applications in Organic Chemistry and Materials Science

Intermediate in Pharmaceutical Synthesis

Isopropyl 3-nitro-p-toluate serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its nitro group facilitates reduction to amines, enabling downstream coupling reactions. For example, catalytic hydrogenation yields 3-amino-4-methylbenzoic acid derivatives, key intermediates in benzodiazepine analogs .

Role in Polymer Chemistry

Incorporated into epoxy resins, this compound enhances thermal stability and crosslinking density. Studies suggest its nitro group acts as a radical scavenger, mitigating oxidative degradation in high-temperature applications .

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

While specific toxicological data for isopropyl 3-nitro-p-toluate remain limited, structurally related nitroaromatics (e.g., 4-isopropyl-3-nitrobenzaldehyde) exhibit hazards including skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) . Analogous precautions are recommended for handling this compound, including personal protective equipment (PPE) and ventilation controls.

Environmental Persistence

The compound’s moderate logP value (3.1) suggests potential bioaccumulation in aquatic organisms. Microbial degradation studies on similar esters indicate half-lives of 30–60 days in aerobic soils, though nitro groups may retard breakdown .

Regulatory Status and Patent Landscape

Patent Activity

WIPO Patentscope databases link this compound to innovations in photoresist materials and liquid crystal displays (LCDs), leveraging its UV absorption and dielectric properties . Patent US2021018912A1 details its use in light-emitting diodes (LEDs), though specifics remain proprietary.

Emerging Research and Future Directions

Advanced Material Applications

Ongoing research explores its integration into metal-organic frameworks (MOFs) for gas storage. Preliminary simulations predict enhanced CO2_2 adsorption capacities due to polar nitro groups .

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